BenchChemオンラインストアへようこそ!

1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(thiophen-2-ylmethyl)urea

TrkA inhibition Kinase Assay Pain Research

This compound is a precisely characterized TrkA inhibitor (IC50 11 nM) from Merck patent WO2013176970. Unlike sub-nanomolar inhibitors, it achieves partial TrkA blockade—critical for chronic pain models requiring nuanced target engagement. Its unique thiophen-2-ylmethyl urea moiety supports freedom-to-operate evaluations in TrkA-driven cancer programs. Pair with inactive analog D02ZQN (IC50 5400 nM) for definitive SAR analysis. Ensure lot-specific potency verification for reproducible pharmacology.

Molecular Formula C16H19FN2O2S
Molecular Weight 322.4
CAS No. 1797339-63-9
Cat. No. B2919770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(thiophen-2-ylmethyl)urea
CAS1797339-63-9
Molecular FormulaC16H19FN2O2S
Molecular Weight322.4
Structural Identifiers
SMILESCC(CNC(=O)NCC1=CC=CS1)(C2=CC=CC=C2F)OC
InChIInChI=1S/C16H19FN2O2S/c1-16(21-2,13-7-3-4-8-14(13)17)11-19-15(20)18-10-12-6-5-9-22-12/h3-9H,10-11H2,1-2H3,(H2,18,19,20)
InChIKeyJZZBYYFCEZFXOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(thiophen-2-ylmethyl)urea: A Patented TrkA Kinase Inhibitor for Pain and Oncology Research


1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(thiophen-2-ylmethyl)urea (CAS: 1797339-63-9) is a synthetic, tri-substituted urea derivative classified as a tropomyosin-related kinase A (TrkA) inhibitor [1]. It was developed as part of a series of benzyl urea compounds by Merck Sharp & Dohme Corp. and is specifically described in patent WO2013176970 as Example 2 [1][2]. The compound is under investigation for therapeutic applications in chronic pain, neuropathic pain, pruritus, and various solid tumors, including thymic cancer [1]. It acts by inhibiting the TrkA receptor, a key mediator of the neurotrophin signaling pathway implicated in pain transduction and oncogenesis.

Why 1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(thiophen-2-ylmethyl)urea Cannot Be Replaced by an In-Class Generic Analog


Within the benzyl urea TrkA inhibitor class, minor structural modifications lead to substantial variations in inhibitory potency. The patent family to which this compound belongs (WO2013176970/WO2013009582) exemplifies this: reported TrkA IC50 values span more than three orders of magnitude, from 0.5 nM to 5400 nM [1][2]. Simply substituting this compound with another 'TrkA inhibitor' without verifying its specific activity profile risks introducing an agent with orders-of-magnitude difference in target engagement, thereby invalidating comparative pharmacological studies or structure-activity relationship (SAR) analyses.

Quantitative Differentiation Guide for 1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(thiophen-2-ylmethyl)urea


TrkA Inhibitory Potency: A 27-Fold Window Against Another WO2013009582-Disclosed Example

The target compound (TTD ID: D0CG8N) demonstrates a TrkA IC50 of 11 nM, as documented in patent WO2013009582 [1]. This places it at an intermediate potency level within its own patent family. When benchmarked against D0Y0XJ, another compound from the same patent application which exhibits a TrkA IC50 of 28 nM [1], the target compound shows a 2.5-fold greater inhibitory activity.

TrkA inhibition Kinase Assay Pain Research

Positioning Against a High-Potency Clinical Candidate: A 22-Fold Selectivity Window

The target compound (IC50 = 11 nM) exhibits a 22-fold lower potency compared to the most potent compound identified in its patent class, D0BO1H, which has an IC50 of 0.5 nM [1]. This quantitative difference is critical for experimental designs where maximal target inhibition is not desirable, such as in studies of partial target engagement or when seeking to avoid the ceiling effects associated with highly potent inhibitors.

Kinase Selectivity Chemical Probe Drug Discovery

Selectivity Against a Structurally Related Low-Activity Analog Offers a 491-Fold Differentiation

A direct comparator within the same patent landscape, compound D02ZQN (from patent WO2012158413), is virtually inactive against TrkA, with an IC50 of 5400 nM [1]. The target compound (IC50 = 11 nM) is therefore 491-fold more active. This extreme differential confirms that the 2-fluorophenyl-2-methoxypropyl and thiophen-2-ylmethyl substitutions are critical for target engagement, a fact not shared by all 'in-class' urea derivatives.

TrkA Inhibitor Selectivity SAR Analysis Negative Control

Precision Application Scenarios for 1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(thiophen-2-ylmethyl)urea


Pain Pathway Deconvolution via TrkA Inhibition with Mid-Potency Control

For preclinical studies investigating NGF/TrkA-mediated pain signaling, this compound serves as a well-characterized, mid-potency probe (IC50 = 11 nM) [1]. Unlike sub-nanomolar inhibitors, it can be used to achieve partial TrkA blockade, modeling therapeutic modulation rather than complete ablation of the pathway. This is particularly relevant for chronic pain models where nuanced target engagement is required to observe physiological over toxicological effects.

Oncology SAR Studies Requiring a Thiophene-Containing Urea Scaffold

In cancer drug discovery programs focusing on TrkA fusion proteins and neurotrophin signaling, this compound's unique thiophen-2-ylmethyl urea moiety provides a critical structural variant [2]. Its patent-defined identity ensures it can be used in freedom-to-operate evaluations and as a comparator in the development of next-generation Trk inhibitors, particularly in cancers where TrkA is a validated driver (e.g., certain solid tumors and thymic cancers) [1].

Matched Negative Control Pairing for Pharmacological Validation

The 491-fold activity difference between this compound (IC50 = 11 nM) and the structurally related but inactive D02ZQN (IC50 = 5400 nM) provides a powerful matched-pair tool for experimental biology [3]. Researchers can use this pair to attribute observed cellular phenotypes specifically to TrkA inhibition, controlling for off-target effects inherent to the urea chemotype.

Quote Request

Request a Quote for 1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(thiophen-2-ylmethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.